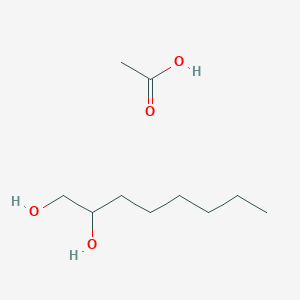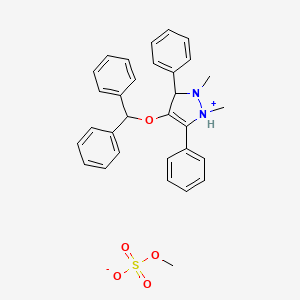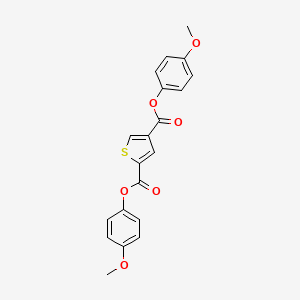
Bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two 4-methoxyphenyl groups attached to the thiophene ring at the 2 and 4 positions, along with two carboxylate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate can be achieved through various methods. One common approach involves the Fiesselmann synthesis, which is a condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is also a notable method for synthesizing thiophene derivatives .
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
Bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential in biological assays and as probes for studying biological processes.
Mecanismo De Acción
The mechanism of action of Bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. For instance, it can play a role in signal transduction by regulating the intracellular concentration of cyclic nucleotides . The compound’s structure allows it to interact with specific enzymes and receptors, influencing biological processes at the molecular level.
Comparación Con Compuestos Similares
Thiophene-2-carbohydrazide: Used in the synthesis of various thiophene derivatives with antimicrobial properties.
2,5-Bis(4-methoxyphenyl)thiophene: A related compound with similar structural features and applications.
Uniqueness: Bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual carboxylate groups and methoxyphenyl substituents make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propiedades
Número CAS |
57467-53-5 |
|---|---|
Fórmula molecular |
C20H16O6S |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H16O6S/c1-23-14-3-7-16(8-4-14)25-19(21)13-11-18(27-12-13)20(22)26-17-9-5-15(24-2)6-10-17/h3-12H,1-2H3 |
Clave InChI |
GQNCTQCRSNIAPW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC(=O)C2=CC(=CS2)C(=O)OC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


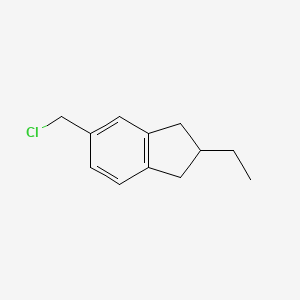
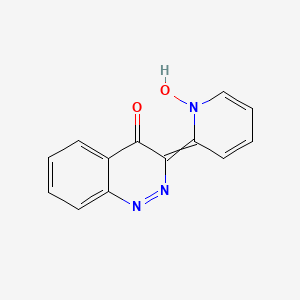
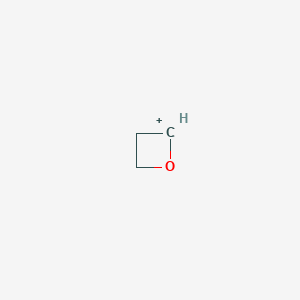
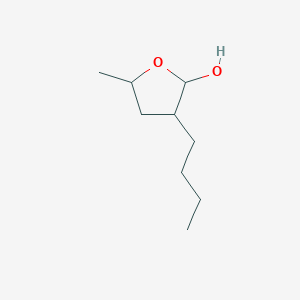
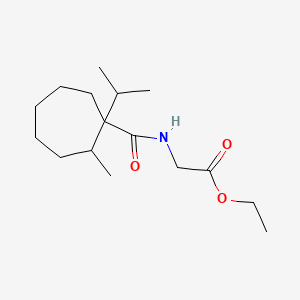
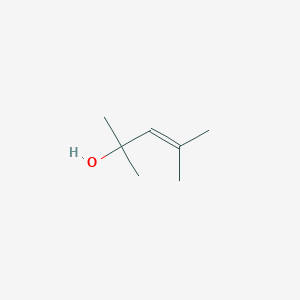
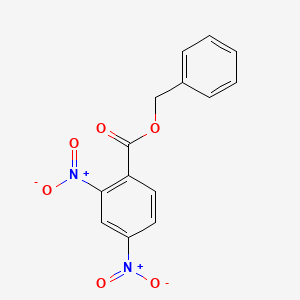
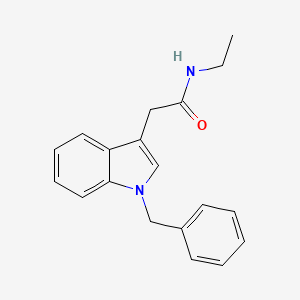
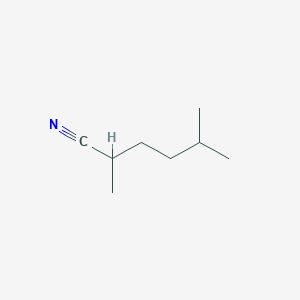


![Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate](/img/structure/B14622033.png)
